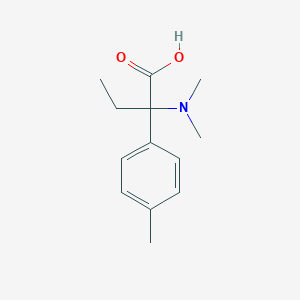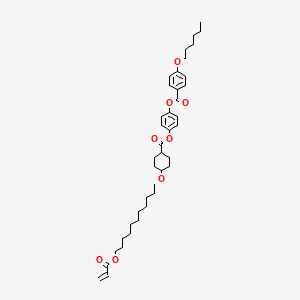
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. The key steps include:
Preparation of 11-(acryloyloxy)undecanol: This intermediate is synthesized by esterification of undecanol with acryloyl chloride in the presence of a base such as pyridine.
Formation of the cyclohexane derivative: The 11-(acryloyloxy)undecanol is then reacted with cyclohexanecarbonyl chloride to form the corresponding ester.
Coupling with phenyl 4-(hexyloxy)benzoate: The final step involves the coupling of the cyclohexane derivative with phenyl 4-(hexyloxy)benzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.
Reduction: The acrylate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
科学的研究の応用
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles and nanoparticles.
Material Science: Utilized in the development of advanced materials such as liquid crystals and photoresponsive materials.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is largely dependent on its application. For instance:
In Polymer Chemistry: The acrylate group undergoes free radical polymerization to form long polymer chains.
In Drug Delivery: The compound forms micelles that encapsulate drugs, enhancing their solubility and stability.
類似化合物との比較
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can be compared with similar compounds such as:
Phenyl 4-(hexyloxy)benzoate: Lacks the acrylate and cyclohexane groups, resulting in different reactivity and applications.
Cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate: Does not contain the acrylate group, limiting its use in polymerization reactions.
11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl: Missing the benzoate group, affecting its overall stability and reactivity.
特性
分子式 |
C40H56O8 |
|---|---|
分子量 |
664.9 g/mol |
IUPAC名 |
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,17-18,21-22,25-28,33,35H,2-3,5-16,19-20,23-24,29-31H2,1H3 |
InChIキー |
IQBFXFXXSOOEGW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)OCCCCCCCCCCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


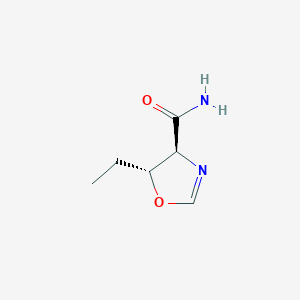
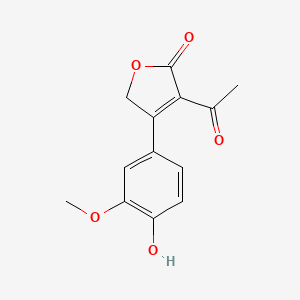

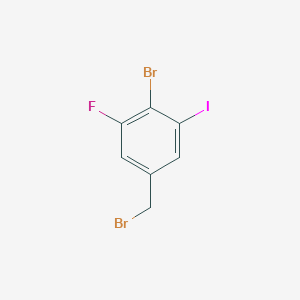

![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
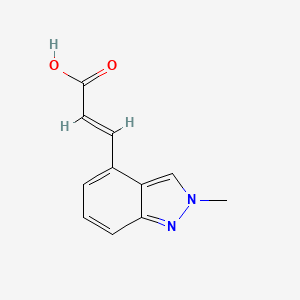
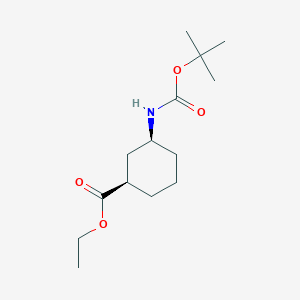
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

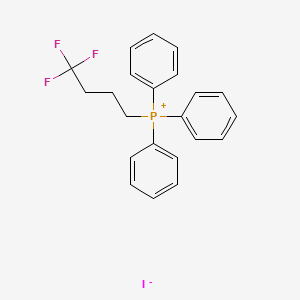
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
